molecular formula C15H25NO4 B2633057 8-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.5]nonane-8-carboxylic acid CAS No. 2344679-81-6

8-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.5]nonane-8-carboxylic acid

Cat. No.: B2633057
CAS No.: 2344679-81-6
M. Wt: 283.368
InChI Key: NYQYGZSJRYRAOT-UHFFFAOYSA-N
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Description

8-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[35]nonane-8-carboxylic acid is a spirocyclic compound that has garnered interest in various fields of scientific research This compound features a unique spiro[35]nonane core, which is a bicyclic structure where two rings share a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.5]nonane-8-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common approach is the formation of the spirocyclic core through a cyclization reaction. This can be achieved using radical chemistry, where a radical initiator promotes the formation of the spirocyclic structure

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. These methods allow for precise control over reaction conditions, minimizing the formation of by-products and ensuring consistent quality.

Chemical Reactions Analysis

Types of Reactions

8-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.5]nonane-8-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The spirocyclic core can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the spirocyclic core, leading to a diverse array of derivatives.

Scientific Research Applications

8-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.5]nonane-8-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.5]nonane-8-carboxylic acid involves its interaction with specific molecular targets. In the context of FAAH inhibition, the compound binds to the active site of the enzyme, preventing the breakdown of endocannabinoids. This leads to increased levels of endocannabinoids, which can modulate various physiological processes, including pain perception and inflammation .

Comparison with Similar Compounds

Similar Compounds

    7-Azaspiro[3.5]nonane: Another spirocyclic compound with a similar core structure but different functional groups.

    1-Oxa-8-azaspiro[4.5]decane:

Uniqueness

8-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.5]nonane-8-carboxylic acid is unique due to its specific combination of functional groups and spirocyclic core. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

8-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.5]nonane-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO4/c1-13(2,3)20-12(19)16-15(11(17)18)9-5-8-14(10-15)6-4-7-14/h4-10H2,1-3H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYQYGZSJRYRAOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCC2(C1)CCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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